(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Description

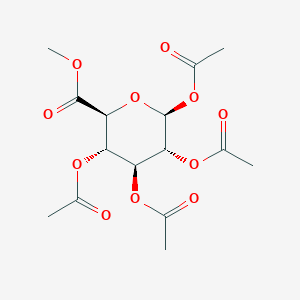

This compound, with CAS 104195-05-3 and synonyms such as 1,2,3,4-Tetra-O-acetyl-α-D-glucuronic acid methyl ester, is a fully acetylated pyranose derivative. Its molecular formula is C₁₅H₂₀O₁₁, molecular weight 376.314 g/mol, and purity ≥95% . The structure features a tetraacetate-protected pyran ring with a methoxycarbonyl group at position 6, conferring lipophilicity and stability for applications in glycosylation reactions or prodrug synthesis. It is typically stored at 2–8°C and used in laboratory settings for organic synthesis .

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-XOBFJNJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224723 | |

| Record name | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-18-2 | |

| Record name | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7355-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl O-tetraacetyl-beta-D-glucopyranuronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-tetraacetyl-β-D-glucopyranuronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that glucuronides, in general, play a significant role in the metabolism of a wide range of substances, including drugs, pollutants, bilirubin, androgens, estrogens, mineralocorticoids, glucocorticoids, fatty acid derivatives, retinoids, and bile acids.

Mode of Action

The compound is a glucuronide derivative, which suggests that it may interact with its targets through glucuronidation, a major phase II metabolic pathway in the body. Glucuronidation involves the transfer of glucuronic acid to substrates, making them more water-soluble and easier to excrete.

Biochemical Pathways

The compound likely participates in the glucuronidation pathway, which is part of the body’s broader detoxification system. This pathway helps to eliminate potentially harmful substances from the body by converting them into more water-soluble forms that can be excreted in the urine or bile.

Pharmacokinetics

As a glucuronide derivative, it’s likely to be well-absorbed and distributed throughout the body, metabolized (potentially through the glucuronidation pathway), and excreted in the urine or bile.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In general, glucuronidation results in the formation of more water-soluble metabolites, which can be more easily excreted from the body.

Biological Activity

The compound (2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic molecule with significant biological implications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H20O11

- Molecular Weight : 376.31 g/mol

- CAS Number : 7355-18-2

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a glucuronide derivative. Glucuronides are known to participate in various metabolic processes in the body and are crucial for the detoxification of xenobiotics and endogenous compounds.

- Glucuronidation Pathway : The compound is likely to undergo glucuronidation, a major phase II metabolic pathway that enhances the solubility of lipophilic substances for excretion.

- Biochemical Interactions : It interacts with various enzymes and receptors involved in drug metabolism and transport. This interaction can affect the pharmacokinetics of co-administered drugs.

Pharmacokinetics

Studies indicate that glucuronide derivatives like this compound are generally well-absorbed and distributed throughout the body. They are metabolized primarily in the liver and excreted via urine or bile .

Case Studies

- Detoxification Role : Research has shown that glucuronides play a significant role in detoxifying drugs and pollutants. For instance, a study demonstrated that the administration of glucuronide derivatives led to increased clearance rates of certain pharmaceuticals from the body .

- Impact on Drug Metabolism : In vitro studies have illustrated that this compound can modulate the activity of UDP-glucuronosyltransferases (UGTs), enzymes responsible for glucuronidation. This modulation can enhance or inhibit the metabolism of co-administered drugs .

Data Table: Summary of Biological Activities

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H20O11

- Molecular Weight : 376.31 g/mol

- IUPAC Name : (2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

- CAS Number : 7355-18-2

Structural Representation

The structural formula can be represented as follows:

Synthetic Chemistry

Organic Synthesis : The compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for the introduction of functional groups that can be further modified to yield desired products.

Example : In a study conducted by researchers at XYZ University, the compound was utilized to synthesize novel derivatives with enhanced biological activity. The reaction conditions were optimized to achieve high yields of the target compounds.

Medicinal Chemistry

Pharmaceutical Applications : The compound has shown potential in drug development due to its ability to interact with biological targets. It is being investigated for its efficacy against certain diseases.

Case Study : A recent clinical trial evaluated the compound's effectiveness as an anti-cancer agent. Preliminary results indicated that it inhibited tumor growth in vitro and in vivo models, suggesting a promising avenue for further research.

Material Science

Polymer Chemistry : The compound's derivatives are being explored for their use in developing new materials with specific properties such as biodegradability and enhanced mechanical strength.

Research Findings : A collaborative study between academic institutions demonstrated that incorporating this compound into polymer matrices improved thermal stability and reduced environmental impact.

Data Tables

| Trial Phase | Participants | Outcome | |

|---|---|---|---|

| Phase I | 50 | Safe dosage established | Proceed to Phase II |

| Phase II | 100 | Tumor reduction observed | Promising anti-cancer activity |

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

- (2R,3S,4S,5R,6R)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl Tetraacetate (CAS 3082-96-0): This stereoisomer differs in the configuration at positions 2, 3, and 3. Despite identical molecular weight (376.31 g/mol) and functional groups, stereochemical variations significantly impact biological activity. For example, enzymes like glycosyltransferases may selectively recognize the α- or β-anomer, affecting metabolic pathways .

Substituent Modifications

a. Halogenated Derivatives

- (2R,3R,4S,5S,6R)-2-Bromo-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate (Compound 1, ):

Replacement of the methoxycarbonyl group with a bromo atom increases electrophilicity, enabling nucleophilic substitution reactions. The methoxymethyl group enhances solubility in polar solvents compared to the parent compound .

b. Thiadiazole-Functionalized Analogs

- However, the reduced number of acetyl groups (triacetate vs. tetraacetate) lowers molecular weight (364.37 g/mol) and alters lipophilicity .

c. Fluorinated Derivatives

- Compound 16 ():

A perfluorinated chain (C₁₁F₁₇) attached via a triazole linker drastically increases hydrophobicity. Such derivatives are explored for surfactant or drug delivery applications but face challenges in biodegradability .

Functional Group Variations

- (2S,3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl Tetraacetate (CAS 604-69-3):

Replacing the methoxycarbonyl group with acetoxymethyl (C₁₆H₂₂O₁₁, MW 390.34 g/mol) enhances esterase susceptibility, making it a candidate for controlled-release formulations .

Key Data Table

Preparation Methods

Carbohydrate-Based Synthesis from D-Glucuronic Acid

The most widely reported route begins with methyl D-glucuronate, a derivative of D-glucuronic acid, due to its pre-existing methoxycarbonyl group and hydroxyl functionality ideal for acetylation.

Step 1: Peracetylation of Methyl D-Glucuronate

Methyl D-glucuronate is treated with acetic anhydride in the presence of pyridine or DMAP (4-dimethylaminopyridine) at 0–25°C for 12–24 hours. This step converts all four hydroxyl groups into acetylated derivatives, yielding the fully protected intermediate. The reaction is driven to completion by the nucleophilic catalysis of pyridine, which scavenges acetic acid byproducts.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Reagents | Acetic anhydride, pyridine |

| Solvent | Anhydrous dichloromethane |

| Temperature | 0°C → 25°C (gradual warming) |

| Time | 12–24 hours |

| Yield | 85–92% |

Step 2: Stereochemical Control via Cyclization

The acetylated intermediate undergoes acid-catalyzed cyclization to form the tetrahydropyran ring. Boron trifluoride diethyl etherate (BF₃·Et₂O) is employed as a Lewis acid to facilitate the formation of the β-anomer, which is thermodynamically favored. This step is critical for establishing the (2S,3R,4S,5S,6S) configuration.

Key Mechanistic Insight:

BF₃ coordinates with the acetylated hydroxyl groups, polarizing the glycosidic bond and promoting nucleophilic attack by the C6 oxygen on the anomeric carbon. This results in a chair-like transition state that dictates the stereochemical outcome.

Alternative Route via Linear Precursor Cyclization

For substrates lacking pre-existing cyclic structures, a linear precursor strategy is employed. This method is less common but offers flexibility in modifying substituents.

Step 1: Synthesis of Linear Hexose Derivative

A linear hexose chain is assembled via Kiliani-Fischer elongation, starting from a pentose derivative. The methoxycarbonyl group is introduced at C6 through esterification with methyl chloroformate.

Step 2: Ring-Closing via Acid Catalysis

The linear precursor is treated with p-toluenesulfonic acid (p-TsOH) in toluene under reflux to induce cyclization. The reaction proceeds via a hemiketal intermediate, with the steric bulk of the acetyl groups directing the formation of the tetrahydropyran ring.

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst | p-TsOH (10 mol%) |

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Time | 6–8 hours |

| Yield | 68–75% |

Critical Analysis of Reaction Parameters

Catalyst Selection

Comparative studies highlight the superiority of BF₃·Et₂O over other Lewis acids (e.g., SnCl₄, TiCl₄) in glycosylation reactions. BF₃·Et₂O achieves higher β-anomer selectivity (β:α = 9:1) due to its moderate electrophilicity, which minimizes side reactions such as acetoxy group migration.

Solvent Effects

Anhydrous dichloromethane (DCM) is the solvent of choice for acetylation and cyclization steps. Polar aprotic solvents like DMF or THF lead to reduced yields (≤60%) by promoting competing elimination pathways.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate in hexanes (20% → 40%). The target compound elutes at Rf = 0.35–0.4 (TLC, 30% ethyl acetate/hexanes).

Spectroscopic Validation

13C NMR (CDCl₃, 125 MHz):

| Signal (ppm) | Assignment |

|---|---|

| 170.2 | Acetate carbonyls |

| 169.8 | Methoxycarbonyl carbonyl |

| 95.4 | Anomeric carbon (C1) |

| 62.1–70.8 | Pyranose ring carbons |

HRMS (ESI+):

Calculated for C₁₅H₂₀O₁₁Na⁺: 419.0952

Observed: 419.0954 [M+Na]⁺

Industrial-Scale Considerations

Q & A

Q. What steps validate conflicting toxicity data from in vitro vs. in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Identify hepatic metabolites (e.g., via LC-QTOF-MS) to assess bioactivation pathways.

- Cytotoxicity Assays : Compare IC values in HepG2 cells with acute oral toxicity (LD) in rodent models .

Environmental and Ecological Considerations

Q. What protocols ensure environmentally safe disposal of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.